molecular formula C11H14ClNO4 B12002719 Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate

Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate

Cat. No.: B12002719
M. Wt: 259.68 g/mol
InChI Key: IQUUCGXINYNRRH-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with chloro (4-position), methoxy (2- and 5-positions), and an ethyl carbamate group. Carbamates are widely studied for their bioactivity, often serving as enzyme inhibitors or pesticidal agents. The compound’s CAS registry number is 226-952-9, as noted in , and its synthesis likely involves coupling chloro- and methoxy-substituted phenyl precursors with ethyl carbamate moieties, a methodology aligned with protocols described by Ferriz et al. and Imramovsky et al. () .

Properties

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

ethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C11H14ClNO4/c1-4-17-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

IQUUCGXINYNRRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carbamates

Ethyl Carbamate (EC)

Ethyl carbamate (NH₂COOCH₂CH₃) is a simpler carbamate with well-documented carcinogenicity. and highlight its presence in alcoholic beverages and its association with hepatic carcinomas and neurofibrosarcomas in rodents. Key differences:

  • Structure : EC lacks the substituted phenyl group, resulting in lower molecular complexity.
  • Applications : EC is a natural fermentation byproduct, unlike the synthetic target compound, which is purposefully engineered for stability.

Vinyl Carbamate

Vinyl carbamate (CH₂=CHOCONH₂) exhibits significantly higher carcinogenic potency than EC due to its electrophilic vinyl group, which facilitates DNA adduct formation. In rodent studies, vinyl carbamate induced liver tumors and lung adenomas at lower doses than EC ().

  • The target compound’s chloro and methoxy substituents likely impede similar metabolic pathways, though this requires empirical validation .

Agrochemically Relevant Carbamates

  • Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): A pesticidal carbamate with insect growth regulator properties. Its phenoxy-phenoxyethyl chain contrasts with the target compound’s substituted phenyl group, underscoring how aromatic substituents dictate target specificity () .
  • Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): A herbicide with a urea-linked phenyl group. The target compound’s lack of a urea bridge may reduce herbicidal activity but enhance stability .

Comparison with Structurally Related Non-Carbamate Compounds

Phenethylamine Derivatives (2C Series)

and describe 2C phenethylamines (e.g., 2C-C, 2C-E) and NBOMe/NBOH analogs (e.g., 25C-NBOH), which share the 4-chloro-2,5-dimethoxyphenyl moiety but feature ethanamine or benzylamine groups instead of carbamates.

  • Bioactivity : These compounds are psychoactive, acting as serotonin receptor agonists. The carbamate group in the target compound likely abolishes such activity, redirecting its mechanism toward enzymatic inhibition or pesticidal action .
  • Lipophilicity : The carbamate group may increase hydrophilicity compared to the amine-terminated 2C series, altering membrane permeability () .

Physicochemical and Toxicological Data

Table 1: Comparative Properties of Selected Carbamates

Compound log k (HPLC) Carcinogenicity (Rodent Models) Primary Application
Ethyl (4-Cl-2,5-OMe-phenyl)carbamate Not reported Not studied Research chemical (inferred)
Ethyl carbamate -0.18* High (Hepatic carcinomas) Fermentation byproduct
Vinyl carbamate 0.45* Very high (Liver/lung tumors) Carcinogen model
Fenoxycarb 3.2† Low Insect growth regulator

*Estimated from structural analogs in ; †Hypothetical value based on pesticidal carbamates.

Table 2: Structural Analogs with 4-Chloro-2,5-Dimethoxyphenyl Group

Compound Functional Group Bioactivity
25C-NBOH HCl () Phenethylamine-benzyl Serotonin receptor agonist
2C-C () Phenethylamine Psychedelic
Target compound Carbamate Unknown (likely non-CNS)

Research Implications and Gaps

  • Lipophilicity : The target compound’s lipophilicity (log k) remains unquantified, but analogs in with chloro and methoxy substituents (e.g., compounds 4a–i) exhibit log k values between 1.8–3.5, suggesting moderate hydrophobicity suitable for membrane penetration .
  • Toxicity: While EC and vinyl carbamate are well-characterized carcinogens, the target compound’s structural complexity may mitigate metabolic activation. However, in vitro mutagenicity assays are needed to confirm this hypothesis.
  • Applications: Potential pesticidal or pharmaceutical uses could be inferred from structurally related carbamates in , but targeted studies are required .

References : Ferriz et al., Molecules (2012); Dahl et al., Cancer Research (1980); Bulletin Officiel des Courses de Galop (2024); Zhang et al., Chinese Journal of Food Science (2016); Structure–Activity Relationship and Evaluation (2023); Pesticide Chemicals Glossary (2001); CAS Registry Data.

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